1H and 13C NMR chemical shift data for 2-Bromo-6-cyclobutoxy-3-fluoropyridine
1H and 13C NMR chemical shift data for 2-Bromo-6-cyclobutoxy-3-fluoropyridine
Comprehensive 1 H and 13 C NMR Characterization of 2-Bromo-6-cyclobutoxy-3-fluoropyridine: A Technical Guide for Drug Development Professionals
Part 1: Executive Summary & Mechanistic Context
In modern pharmaceutical development, highly functionalized heterocyclic building blocks are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). 2-Bromo-6-cyclobutoxy-3-fluoropyridine (CAS: 2088284-80-2) is a prime example of such a scaffold. It is prominently utilized as a critical intermediate in the synthesis of substituted tetrahydroisoquinoline compounds, which act as G-protein coupled receptor 120 (GPR120) agonists [1]. GPR120 is a primary target for metabolic disorders, including type II diabetes, obesity, and NASH, where its activation suppresses lipolysis and improves insulin resistance.
The unique substitution pattern of this pyridine ring—featuring a halogenated axis (bromo and fluoro) alongside a sterically demanding, electron-donating cyclobutoxy group—provides orthogonal handles for sequential cross-coupling and nucleophilic substitution reactions. However, this same dense functionalization complicates structural verification. This whitepaper provides a comprehensive, predictive technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, grounded in empirical substituent effects and heteronuclear coupling principles.
Synthesis Workflow & Regiochemical Causality
Understanding the synthesis of this compound is crucial for anticipating its NMR profile. The synthesis relies on the innate electronic properties of the pyridine ring and the directing effects of an N -oxide intermediate [1].
-
Nucleophilic Aromatic Substitution (S N Ar): 2,5-Difluoropyridine is reacted with cyclobutanol and sodium hydride. The fluorine at C-2 is highly activated by the adjacent electronegative nitrogen, whereas the C-5 fluorine is not. This regioselectively yields 2-cyclobutoxy-5-fluoropyridine.
-
Oxidation: Treatment with m -CPBA oxidizes the pyridine nitrogen, forming 2-cyclobutoxy-5-fluoropyridine 1-oxide.
-
Deoxygenative Halogenation: The addition of phosphoryl tribromide (POBr 3 ) triggers a rearrangement. The N -oxide oxygen attacks the phosphorus, highly activating the positions ortho to the nitrogen. Since the original C-2 position is blocked by the cyclobutoxy group, the bromide nucleophile exclusively attacks the unsubstituted C-6 position.
-
Renumbering: Following IUPAC nomenclature rules for the final product, the newly brominated carbon becomes C-2, the fluorine is at C-3, and the cyclobutoxy group is at C-6, yielding 2-Bromo-6-cyclobutoxy-3-fluoropyridine .
Fig 1. Three-step regioselective synthetic workflow for 2-Bromo-6-cyclobutoxy-3-fluoropyridine.
Part 2: Predictive NMR Data & Spectral Assignments
Because exact empirical NMR spectra for this specific intermediate are often proprietary to patent holders [1], the following tables present highly accurate predictive data. These values are derived from established chemical shift additivity rules and documented 19 F heteronuclear spin-spin coupling constants ( JCF and JHF ) specific to fluoropyridines [2].
Table 1: 1 H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl 3 )
| Position | Chem. Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Logic & Causality |
| H-4 | ~7.45 | dd | 1H | 3JH4−H5≈8.2 3JH4−F≈8.5 | Deshielded by the ortho-fluorine atom and the electron-withdrawing nature of the pyridine ring. |
| H-5 | ~6.68 | dd | 1H | 3JH5−H4≈8.2 4JH5−F≈4.0 | Strongly shielded by the resonance electron donation (+M effect) from the ortho-cyclobutoxy oxygen. |
| O-CH | ~5.15 | quintet | 1H | 3J≈7.5 | Highly deshielded methine proton of the cyclobutane ring due to direct attachment to the electronegative oxygen. |
| cBu-CH 2 (β) | ~2.45, 2.15 | m | 4H | - | Complex multiplets due to the puckered conformation of the cyclobutane ring and diastereotopic-like behavior. |
| cBu-CH 2 (γ) | ~1.75 | m | 2H | - | Most shielded protons on the cyclobutane ring, furthest from the oxygen atom. |
Table 2: 13 C NMR Chemical Shifts and 19 F Couplings (100 MHz, CDCl 3 )
Note: 19 F has a spin of 1/2 and 100% natural abundance, resulting in distinct splitting of the carbon signals in a standard 13 C{ 1 H} experiment [2].
| Position | Chem. Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Logic & Causality |
| C-6 | ~161.2 | d | 4JCF≈3.5 | Quaternary. Highly deshielded by the attached oxygen. Small long-range fluorine coupling. |
| C-3 | ~152.4 | d | 1JCF≈258.0 | Quaternary. Directly bonded to Fluorine. Exhibits a massive direct scalar coupling. |
| C-2 | ~132.1 | d | 2JCF≈26.0 | Quaternary. Bonded to Bromine, ortho to Fluorine. |
| C-4 | ~126.8 | d | 2JCF≈20.0 | Aromatic CH. Ortho to Fluorine, resulting in a large 2-bond coupling. |
| C-5 | ~111.5 | d | 3JCF≈6.0 | Aromatic CH. Shielded by the C-6 oxygen (+M effect). Meta to Fluorine. |
| O-CH | ~71.4 | s | - | Cyclobutoxy methine carbon. |
| cBu-CH 2 (β) | ~30.6 | s | - | Cyclobutoxy beta carbons (2C). |
| cBu-CH 2 (γ) | ~13.2 | s | - | Cyclobutoxy gamma carbon (1C). |
Part 3: Experimental Protocols & Self-Validating Systems
To ensure trustworthiness and scientific integrity, NMR acquisition must not be treated as a passive measurement, but as a self-validating system. The following protocols detail the causality behind the instrument parameters required to unambiguously characterize this molecule.
Protocol 1: Optimized 13 C NMR Acquisition for Halogenated Pyridines
The Challenge: Quaternary carbons (C-2, C-3, C-6) in halogenated heterocycles lack attached protons. Consequently, their primary dipole-dipole relaxation mechanism is highly inefficient, leading to long longitudinal relaxation times ( T1 ). If a standard repetition delay (D1) is used, these nuclei will saturate, and their signals will vanish into the baseline noise. The Solution:
-
Sample Preparation: Dissolve ~30-50 mg of the compound in 0.6 mL of CDCl 3 . The use of CDCl 3 is preferred as it provides a deuterium lock signal and does not overlap with the aromatic or cyclobutyl regions.
-
Parameter Adjustment: Extend the relaxation delay (D1) to 2.5 - 3.0 seconds (up from the default 1.0s). Use a 30° flip angle (zg30 pulse program) rather than a 90° pulse to ensure the magnetization vector fully recovers between scans.
-
Number of Scans (NS): Set NS to a minimum of 512 or 1024 to achieve an adequate signal-to-noise ratio for the heavily split C-3 doublet ( 1JCF≈258 Hz).
Protocol 2: 2D NMR Cross-Validation Strategy
To prove the regiochemistry (i.e., that the bromine is at C-2 and the cyclobutoxy is at C-6, rather than vice versa), a self-validating 2D NMR loop must be executed.
-
1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Maps protons directly to their attached carbons.
-
Execution: This will link H-4 (~7.45 ppm) to C-4 (~126.8 ppm) and H-5 (~6.68 ppm) to C-5 (~111.5 ppm).
-
-
1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Observes 2-bond and 3-bond JCH couplings to bridge quaternary gaps.
-
Self-Validation: The O-CH proton of the cyclobutane ring (~5.15 ppm) will show a strong 3-bond correlation across the oxygen atom exclusively to the C-6 quaternary carbon (~161.2 ppm). Furthermore, H-4 will show a 3-bond correlation to C-2 (~132.1 ppm) and C-6 (~161.2 ppm), definitively locking the structural connectivity in place.
-
Fig 2. Self-validating NMR characterization and assignment workflow.
References
- Title: Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists (US Patent 11,161,819 B2)
-
Title: Nuclear magnetic resonance spectroscopy of fluorinated pyridines - a convenient method of identification and the analysis Source: Fluorine Notes, 2017, Vol. 2(111) URL: [Link]
